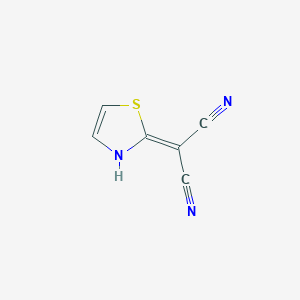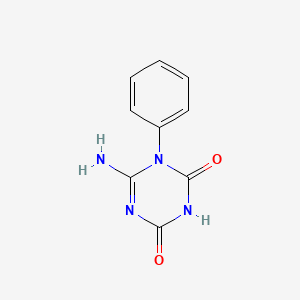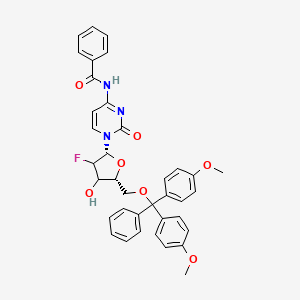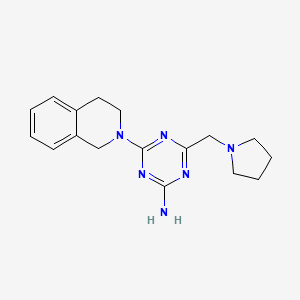
2-(Thiazol-2(3H)-ylidene)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Thiazol-2(3H)-ylidene)malononitrile is a heterocyclic compound containing a thiazole ring fused with a malononitrile moiety. Thiazole derivatives are known for their wide range of biological activities and are found in various natural products, including vitamin B1 (thiamine) and penicillin . The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazol-2(3H)-ylidene)malononitrile typically involves the reaction of thiosemicarbazide with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring . The reaction conditions usually involve refluxing the reactants in ethanol for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent recovery and recycling are also important considerations in industrial processes to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiazol-2(3H)-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the nitrile groups can lead to the formation of primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can react with the thiazole ring under mild conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Thiazol-2(3H)-ylidene)malononitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(Thiazol-2(3H)-ylidene)malononitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: A simpler structure with similar biological activities.
Benzothiazole: Contains a benzene ring fused with a thiazole ring, known for its anticancer properties.
Thiazolidine: A saturated analog of thiazole with different biological activities.
Uniqueness
2-(Thiazol-2(3H)-ylidene)malononitrile is unique due to its combination of a thiazole ring with a malononitrile moiety, which imparts distinct chemical reactivity and biological properties.
Eigenschaften
Molekularformel |
C6H3N3S |
|---|---|
Molekulargewicht |
149.18 g/mol |
IUPAC-Name |
2-(3H-1,3-thiazol-2-ylidene)propanedinitrile |
InChI |
InChI=1S/C6H3N3S/c7-3-5(4-8)6-9-1-2-10-6/h1-2,9H |
InChI-Schlüssel |
PPOXHTAORVGAPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C(C#N)C#N)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(2S)-2-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]-N-naphthalen-2-ylpropanamide](/img/structure/B13143209.png)



![1-[(3-Ethenylphenyl)methoxy]anthracene-9,10-dione](/img/structure/B13143235.png)




